2-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetic acid
Overview
Description
“2-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetic acid” is an organic compound. It is a linker containing a maleimide group with a terminal carboxylic acid . The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the reaction of 4-aminobenzenesulfonamide with maleic anhydride gave (Z)-4-N-[4-(aminosulfonyl)phenyl)]amino-4-oxo-but-2-enoic acid, which was reacted with p-toluenesulfonic acid to obtain 4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide .Molecular Structure Analysis
The molecular structure of “this compound” includes a maleimide group and a carboxylic acid group . The InChI code for this compound is 1S/C12H9NO4/c14-10-5-6-11(15)13(10)9-3-1-8(2-4-9)7-12(16)17/h1-6H,7H2,(H,16,17) .Chemical Reactions Analysis
The maleimide group in “this compound” can react with a thiol group to form a covalent bond . This reaction enables the connection of a biomolecule with a thiol .Physical and Chemical Properties Analysis
The compound is a solid . It has a molecular weight of 231.21 . The storage temperature is recommended to be at room temperature, in a sealed and dry environment .Scientific Research Applications
Environmental Fate and Biodegradation
Herbicides like 2,4-Dichlorophenoxyacetic acid (2,4-D) serve as a proxy to understand the environmental behavior and microbial degradation of similar complex organic compounds. These studies emphasize the ecological relevance of understanding chemical degradation pathways, the role of microbial communities in mitigating environmental pollution, and the potential toxicological impacts on non-target organisms including humans and ecosystems.
- Biodegradation and Environmental Behavior : A review highlighted the extensive use of 2,4-D in agriculture and its potential environmental impacts. It underscored the importance of microbial processes in degrading such compounds and mitigating their persistence in the environment (Magnoli et al., 2020).
Toxicological and Environmental Concerns
Research on the toxicological profiles of compounds similar to 2-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetic acid, such as 2,4-D, provides critical insights into the potential risks associated with their use and environmental presence.
- Toxicity and Environmental Impact : Studies on 2,4-D have shown concerns about its presence in the environment due to potential lethal effects on non-target organisms. The review suggests a need for further research to understand the low-level, continuous exposure impacts on environmental and human health (Islam et al., 2017).
Analytical Methods for Chemical Analysis
Understanding the properties and behavior of specific compounds like this compound in scientific research often involves advanced analytical techniques. These methods are crucial for assessing the antioxidant activity, degradation pathways, and potential effects on human health and the environment.
- Analytical Reviews : Analytical reviews provide comprehensive insights into the methods used to determine antioxidant activities and other chemical properties, which are vital for assessing the biological and pharmacological effects of complex organic compounds (Munteanu & Apetrei, 2021).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell (P301+P312) .
Future Directions
The maleimide group in “2-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetic acid” can react with a thiol group to form a covalent bond . This property can be utilized in future research and applications, particularly in the field of bioconjugation where the compound can serve as a linker to connect biomolecules with a thiol .
Mechanism of Action
Target of Action
The primary target of 2-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetic acid, also known as 4-Maleimidophenylacetic Acid, is the thiol group present in biomolecules . The maleimide group in the compound reacts with the thiol group to form a covalent bond .
Mode of Action
The interaction of this compound with its targets involves the formation of a covalent bond between the maleimide group in the compound and the thiol group in the biomolecule . This reaction enables the connection of the biomolecule with the thiol .
Biochemical Pathways
The biochemical pathways affected by this compound involve the reactions of 4-aminobenzoic and 4-aminophenylacetic acids amides with maleic anhydride . The cyclization of the resulting maleic acid monoamides gives 4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzoic and 4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)phenylethanoic acids amides .
Result of Action
The compound’s ability to form covalent bonds with thiol groups in biomolecules suggests it may have potential applications in the synthesis of glycan probes .
Biochemical Analysis
Biochemical Properties
The 4-Maleimidophenylacetic Acid is a linker containing a maleimide group with a terminal carboxylic acid . The maleimide group of 2-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetic acid can react with a thiol group to form a covalent bond, enabling the connection of biomolecules with a thiol . This property makes it a valuable tool in the study of proteins and other biomolecules.
Cellular Effects
Its ability to form covalent bonds with thiol groups suggests that it could potentially interact with a wide range of proteins and other biomolecules within the cell . These interactions could influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is largely based on its ability to form covalent bonds with thiol groups . This allows it to interact with a wide range of biomolecules, potentially influencing their function. For example, it could inhibit or activate enzymes, alter gene expression, or affect the structure and function of proteins .
Temporal Effects in Laboratory Settings
Given its chemical properties, it is likely that its effects would vary over time depending on factors such as concentration, temperature, and the presence of other biomolecules .
Metabolic Pathways
Given its ability to form covalent bonds with thiol groups, it is possible that it could interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Its chemical properties suggest that it could potentially interact with various transporters or binding proteins, influencing its localization or accumulation within cells .
Properties
IUPAC Name |
2-[4-(2,5-dioxopyrrol-1-yl)phenyl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4/c14-10-5-6-11(15)13(10)9-3-1-8(2-4-9)7-12(16)17/h1-6H,7H2,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAZUDNXBQPEPGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)N2C(=O)C=CC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91574-45-7 | |
Record name | 2-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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